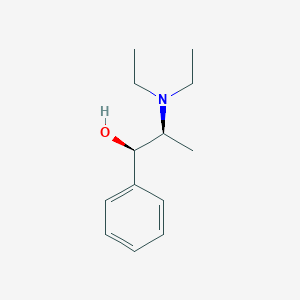

N-Diethylnorephedrine

Description

N-Diethylnorephedrine (chemical name: (1R,2S)-2-(diethylamino)-1-phenylpropan-1-ol) is a chiral amino alcohol derivative structurally related to ephedrine and norephedrine. It is characterized by a phenylpropanolamine backbone with two ethyl groups attached to the nitrogen atom. This compound has garnered attention in both catalytic and pharmacological contexts. As a chiral ligand, it facilitates asymmetric synthesis, notably in Baeyer-Villiger oxidations and organozinc additions, achieving enantiomeric excess (e.e.) values up to 80% . Pharmacologically, it is a primary metabolite of the anorexiant drug diethylpropion, formed via carbonyl reduction .

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

(1R,2S)-2-(diethylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13-/m0/s1 |

InChI Key |

JMFCQRKXGIHOAN-AAEUAGOBSA-N |

Isomeric SMILES |

CCN(CC)[C@@H](C)[C@@H](C1=CC=CC=C1)O |

Canonical SMILES |

CCN(CC)C(C)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- N-Alkylation: The presence of ethyl groups in this compound enhances lipophilicity compared to norephedrine, influencing metabolic stability and receptor interactions.

- Stereochemistry : The (1R,2S) configuration is critical for enantioselective catalysis and metabolic activity .

Pharmacological and Metabolic Profiles

Metabolic Pathways

- This compound: Major metabolite of diethylpropion via hepatic carbonyl reduction. Further metabolized to N-ethylnorephedrine .

- Diethylpropion : Undergoes N-deethylation (to active metabolites) and deamination (to inactive hippuric acid) .

- N-Methylephedrine: Metabolized via N-demethylation to norephedrine, a decongestant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.